1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves a multi-step processThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may produce alkanes or alcohols .
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, or anxiolytic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at serotonin receptors, thereby blocking the effects of serotonin and producing antidepressant or anxiolytic effects .
Comparison with Similar Compounds
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: 1-[(4-Chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which enhances its stability and solubility. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2.2ClH/c21-17-6-4-16(5-7-17)14-26-15-20(25)13-23-8-10-24(11-9-23)19-3-1-2-18(22)12-19;;/h1-7,12,20,25H,8-11,13-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKULRLQXGDEJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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